molecular formula C34H27ClN6O4S B2752049 6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443671-00-9

6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Cat. No. B2752049
CAS RN: 443671-00-9
M. Wt: 651.14
InChI Key: IERKZMUMQZQNLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic rings and the introduction of the various substituents. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis of Related Heterocyclic Compounds

Research in the field of chemistry has led to the synthesis of novel heterocyclic compounds with potential therapeutic applications. For example, the synthesis of new Thienopyrimidine with Benzoxazine, Quinazoline, and Azole moieties through various chemical reactions demonstrates the interest in creating compounds with unique structures and potential biological activities (Sherif et al., 2008). These synthetic endeavors highlight the ongoing efforts to expand the library of heterocyclic compounds with diverse pharmacological potentials.

Antimicrobial and Anticancer Applications

The exploration of heterocyclic compounds extends to evaluating their antimicrobial and anticancer properties. For instance, the synthesis and preliminary antimicrobial activity assessment of new Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine derivatives reveal their potential as antibacterial and antifungal agents (El-Gazzar et al., 2008). Similarly, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities, suggesting the therapeutic versatility of such compounds (Rahmouni et al., 2016).

Antioxidant Potential

The antioxidant potential of newly synthesized quinazoline derivatives has been explored, revealing that some compounds exhibit significant free radical scavenging activity. This suggests a possible role in combating oxidative stress-related diseases (Kumar et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Certain heterocyclic compounds have been synthesized as inhibitors of enzymes relevant to disease pathology, such as thymidylate synthase inhibitors for cancer therapy. These efforts underscore the therapeutic potential of heterocyclic compounds in targeting specific enzymes involved in disease progression (Gangjee et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict the mechanism of action .

Future Directions

Future research on this compound could involve exploring its synthesis, determining its structure, studying its reactivity, and investigating its potential biological activities .

properties

IUPAC Name

6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27ClN6O4S/c1-44-28-11-7-20(15-29(28)45-2)13-14-36-33(43)21-8-10-24-26(16-21)39-34(41-27-6-4-3-5-25(27)38-32(24)41)46-19-23-17-31(42)40-18-22(35)9-12-30(40)37-23/h3-12,15-18H,13-14,19H2,1-2H3,(H,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERKZMUMQZQNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=O)N7C=C(C=CC7=N6)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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